Free 3-aminothiophene rapidly degrades via oxidation and polymerization, compromising batch reproducibility in OFET and medicinal chemistry synthesis. N-Boc-3-aminothiophene (CAS 19228-91-2) overcomes this with Boc protection, ensuring stable storage and reliable coupling reactions.
Supplied with ≥98% purity, ambient shipment, global stock.
tert-Butyl thiophen-3-ylcarbamate (CAS: 19228-91-2), commonly known as N-Boc-3-aminothiophene, is a highly stabilized, synthetically versatile building block used extensively in organic electronics and medicinal chemistry. By masking the highly reactive 3-amino group with a tert-butyloxycarbonyl (Boc) protecting group, this compound bypasses the severe instability inherent to free aminothiophenes. It serves as a critical precursor for the synthesis of complex donor-acceptor polymers, such as bithiophenesulfonamides (BTSA) for organic field-effect transistors (OFETs), and fused heterocyclic scaffolds like thienopyrimidines. Its reliable solid-state stability and predictable deprotection kinetics make it a highly practical procurement choice for scaling up advanced thiophene-based materials[1].
Attempting to substitute N-Boc-3-aminothiophene with unprotected 3-aminothiophene or its simple salts fundamentally compromises process reliability. Free 3-aminothiophene is notoriously unstable, undergoing rapid, spontaneous oxidation and polymerization at room temperature, which renders its bulk storage and direct industrial use highly impractical[1]. While alternative salts (such as oxalates) offer marginal bench stability, they still require careful handling and introduce acidic environments that can interfere with sensitive downstream coupling reactions. Furthermore, substituting with the 2-amino isomer alters the electronic profile of the thiophene ring, leading to drastically reduced reaction kinetics and the formation of incorrect regioisomers in cycloaddition reactions [2]. Consequently, the Boc-protected 3-amino variant is mandatory for ensuring reproducible yields and avoiding catastrophic material degradation during synthesis.
The primary procurement advantage of N-Boc-3-aminothiophene is its exceptional shelf stability compared to its unprotected counterpart. While free 3-aminothiophene rapidly degrades via oxidation and polymerization under ambient conditions—often requiring in situ generation or continuous antioxidant protection—the Boc-protected form is a stable crystalline solid that can be reliably stored at 2–8 °C for extended periods without loss of purity [1]. This stabilization completely eliminates the material loss and irreproducibility associated with handling the free base.
| Evidence Dimension | Ambient storage stability and physical state |
| Target Compound Data | Stable crystalline solid (mp 135-140 °C), long-term storage at 2-8 °C |
| Comparator Or Baseline | Free 3-aminothiophene (rapid spontaneous polymerization and oxidation at room temperature) |
| Quantified Difference | Complete prevention of ambient degradation |
| Conditions | Standard laboratory storage and handling |
Allows for bulk procurement, reliable inventory storage, and precise stoichiometric scaling without the need for complex in situ generation protocols.
In the synthesis of high-performance bithiophenesulfonamide (BTSA) building blocks for organic semiconductors, N-Boc-3-aminothiophene serves as an indispensable starting material. The robust Boc group tolerates the strongly basic conditions required for initial functionalization, enabling a concise three-step synthesis of the BTSA core with high overall yields [1]. Attempting this sequence with unprotected thiophenes fails due to the incompatibility of the free amine with the required anionic oxidative cyclization and sulfonylation steps.
| Evidence Dimension | Synthetic viability for BTSA core formation |
| Target Compound Data | Enables high-yield 3-step synthesis of functionalized BTSA |
| Comparator Or Baseline | Unprotected 3-aminothiophene (incompatible with basic/oxidative sulfonylation conditions) |
| Quantified Difference | Enables direct functionalization without amine degradation |
| Conditions | Anionic oxidative cyclization and sulfonylation in semiconductor synthesis |
Drastically reduces step count and material waste when manufacturing critical monomers for p- and n-type organic field-effect transistors.
When utilized as a dienophile precursor for complex heterocycle synthesis, the 3-amino position offers vastly superior reaction kinetics compared to the 2-amino isomer. Upon in situ Boc deprotection, 3-amino heteroaromatics drive IEDDA reactions with 1,3,5-triazines to completion in as little as 30 minutes with yields exceeding 90% [1]. In stark contrast, the 2-amino counterparts are significantly less reactive, requiring up to 46 hours of reaction time while delivering substantially lower yields (~63%) under identical conditions [1].
| Evidence Dimension | IEDDA reaction time and product yield |
| Target Compound Data | 3-amino isomer (in situ generated from Boc precursor): ~30 min reaction time, >90% yield |
| Comparator Or Baseline | 2-amino isomer: 46 hours reaction time, ~63% yield |
| Quantified Difference | 92x faster reaction kinetics and ~30% higher yield |
| Conditions | IEDDA reaction with 1,3,5-triazines following in situ Boc removal |
Ensures rapid, high-yielding access to specific thienopyrimidine regioisomers, optimizing throughput for pharmaceutical library synthesis.
N-Boc-3-aminothiophene is a highly effective starting material for constructing bithiophenesulfonamide (BTSA) units. The stability of the Boc group during early-stage functionalization allows for efficient, scalable synthesis of these electron-accepting building blocks, which are critical for high-mobility organic field-effect transistors and organic photovoltaics [1].
For medicinal chemistry programs targeting thienopyrimidine scaffolds, this compound serves as a highly reactive dienophile precursor. Its ability to undergo rapid in situ deprotection and subsequent cycloaddition ensures high-throughput generation of specific regioisomers that are inaccessible or low-yielding when using 2-aminothiophene alternatives [2].
In the design of novel electron-accepting polymers, the Boc protection allows for selective N-alkylation followed by clean deprotection using trifluoroacetic acid. This reliable reactivity profile makes it an essential building block for synthesizing complex dithiophene-based monomers used in all-polymer solar cells[3].
Irritant